molecular formula C13H11BrO B1334042 1-(Benzyloxy)-3-bromobenzene CAS No. 53087-13-1

1-(Benzyloxy)-3-bromobenzene

Cat. No. B1334042
CAS RN: 53087-13-1
M. Wt: 263.13 g/mol
InChI Key: HVWZMGZBJCJDOX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromobenzene is a benzene derivative that is part of a broader class of organic compounds known as halogenated aromatics. These compounds are characterized by the presence of one or more halogen atoms (such as bromine) attached to an aromatic ring. The benzyloxy group is an oxygen-containing substituent that can influence the reactivity and properties of the benzene ring.

Synthesis Analysis

The synthesis of compounds related to 1-(Benzyloxy)-3-bromobenzene often involves multi-step reactions, starting from simpler benzene derivatives. For instance, the preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from benzene involves a detailed synthetic procedure with limited chromatography for purification . Similarly, the synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene is achieved through direct alkylation of a related aniline compound . These methods highlight the versatility and complexity of synthetic routes in the realm of halogenated aromatic compounds.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly affected by the presence of substituents. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene show different conformations in various crystalline environments, as revealed by X-ray diffraction . The influence of substituents on the geometry and normal modes of vibrations of the benzene ring is also a subject of study, as seen in the case of 1-bromo-3-fluorobenzene .

Chemical Reactions Analysis

The reactivity of halogenated benzenes can lead to a variety of chemical transformations. For instance, the palladium-catalyzed domino reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine results in the formation of complex structures like 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines . Additionally, the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene leads to multiple bromination products, demonstrating the nuanced control over chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by their molecular structure. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the vibrational frequencies and molecular geometry, which are calculated using various DFT methods . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different crystal structures and packing, which are stabilized by van der Waals interactions and influenced by the arrangement of bromomethyl groups . These studies contribute to a deeper understanding of the properties of such compounds, which is essential for their application in various fields.

Scientific Research Applications

Photocatalytic Reductive Dehalogenation

Reductive dehalogenation of organic bromides like benzyl bromide under visible light irradiation has been achieved using riboflavin as a photocatalyst. This process, involving amines as electron donors and i-PrOH as H-donor, provides insights into photocatalytic reductive reactions and the radical anion's role in these processes (Martínez-Haya, Miranda, & Marín, 2017).

Thermo Physical Properties of Binary Liquid Mixtures

A study on the viscosities and densities of 1,4-dioxane with Bromo benzene, including 1-(Benzyloxy)-3-bromobenzene, at different temperatures and mole fractions revealed insights into the weak interactions present in these mixtures. The results are significant for understanding the mixing behavior of binary mixtures and molecular interactions (Ramesh, YunusM.Y., & Ramesh, 2015).

Synthesis of Hindered Bromobenzene Derivatives

Research on the synthesis of sterically hindered bromobenzene derivatives like 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene has implications in stabilizing low-coordinate phosphorus compounds. Such compounds have potential applications in various fields of chemistry (Yoshifuji, Kamijo, & Toyota, 1993).

Biooxidation in Enantioselective Synthesis

The biooxidation of bromobenzene, a compound related to 1-(Benzyloxy)-3-bromobenzene, using Pseudomonas putida, has been utilized in the asymmetric total synthesis of pancratistatin, a promising antitumor agent. This process highlights the role of microbial biotransformation in creating complex organic compounds (Hudlický, Tian, Königsberger, Maurya, Rouden, & Fan, 1996).

Three-Component Coupling in Chemical Synthesis

The use of bromobenzene derivatives in a flow microreactor method for three-component coupling based on flash chemistry demonstrates its importance in the synthesis of complex organic compounds. Such methods are significant for the development of efficient synthetic pathways in organic chemistry (Nagaki, Ichinari, & Yoshida, 2014).

Catalysis and Reaction Mechanisms

Studies on the reactivity of copper metal vapors with substituted bromobenzenes, including compounds similar to 1-(Benzyloxy)-3-bromobenzene, provide insights into the formation of complex organometallic compounds. This research is crucial for understanding catalytic processes and reaction mechanisms in organometallic chemistry (Negrel, Gony, Chanon, & Laı̈, 1993).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This involves discussing potential applications of the compound and areas of future research.


For a specific compound, you may need to consult scientific literature or databases. Please note that not all compounds will have information available on all these aspects. Some compounds may not have been extensively studied, and for others, certain properties may not be applicable. For instance, a compound that is not biologically active will not have a mechanism of action.


properties

IUPAC Name

1-bromo-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWZMGZBJCJDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373458
Record name 3-Benzyloxybromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-3-bromobenzene

CAS RN

53087-13-1
Record name 1-Benzyloxy-3-bromobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53087-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxybromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a solution of 50.0 grams (0.29 mole) of 3-bromophenol and 120.0 grams (0.87 mole) of potassium carbonate in 400 mL of N,N-dimethylformamide was stirred, and heated to 80° C. To this was added portionwise, 36.1 mL (0.30 mole) of phenylmethyl bromide during a 20 minute period. Upon completion of addition, the reaction mixture was stirred at 80° C. during a one hour period. After this time, the reaction mixture was allowed to cool to ambient temperature, where it was diluted with 600 mL of water. The mixture was extracted with 600 mL of diethyl ether. The extract was then washed with three 50 mL portions of water, and then it was concentrated under reduced pressure to a residual solid. The solid was recrystallized with 250 mL of methanol, yielding 68.3 grams of 3-(phenylmethoxy)phenyl bromide. The NMR spectrum was consistent with the proposed structure.
Quantity
50 g
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120 g
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400 mL
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36.1 mL
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reactant
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600 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of bromomethylbenzene (24.39 g, 143 mmol), 3-bromophenol (24.92 g, 144 mmol) in acetone (20 ml) was added potassium carbonate (59.72 g, 430 mmol). The suspension was refluxed overnight and then evaporated. To the residue was added H2O (100 ml) and extracted with EtOAc (3×80 ml). The combined EtOAc extracts were back washed with Na2CO3 and then dried over MgSO4, filtered and evaporated to get an off-white solid, which was purified via flash column chromatography (10% CH2Cl2 in hexane) to give 1-benzyloxy-3-bromo-benzene as a white solid (10 g, 67%): 1HNMR (DMSO-d6) 7.46-7.00 (m, 9H, Ar), 5.12 (s, 2H, CH2). The product was carried over to the next step.
Quantity
24.39 g
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reactant
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24.92 g
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59.72 g
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20 mL
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Synthesis routes and methods IV

Procedure details

3-Bromophenol (50 g, 0.289 mol) was dissolved in acetone (500 ml), anhydrous potassium carbonate (80 g, 0.580 mmol) and benzyl bromide (59 g, 0.345 mol) were successively added thereto and the mixture was heated to reflux for 3 hours. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The resulting crude reaction product was recrystallized (hexane was used as a solvent and the recrystallization operation was carried out twice) to give the title compound (45.0 g, 0.171 mol, 59%).
Quantity
50 g
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500 mL
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80 g
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59 g
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Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
JS Lan, T Zhang, Y Liu, Y Zhang, J Hou, SS Xie… - …, 2017 - pubs.rsc.org
A new series of small molecules bearing a benzyloxy substituent have been designed, synthesized and evaluated for hMAO inhibitory activity in vitro. Most of the compounds were …
Number of citations: 8 pubs.rsc.org
M Tsuzaki, S Ando, T Ishizuka - The Journal of Organic Chemistry, 2022 - ACS Publications
In this study, we developed a method for etherification via aromatic substitution at the ipso-position of an electron-withdrawing group (EWG) that exists at the meta-position of another …
Number of citations: 3 pubs.acs.org
F Ferlenghi, M Mari, G Gobbi, GM Elisi, M Mor… - …, 2021 - Wiley Online Library
The MT 2 ‐selective melatonin receptor ligand UCM765 (N‐(2‐((3‐methoxyphenyl)(phenyl)amino)ethyl)acetamide), showed interesting sleep inducing, analgesic and anxiolytic …
PJ Stackhouse, A Wilson, D Lacey, M Hird - Liquid Crystals, 2010 - Taylor & Francis
In this structure–property correlation study we have investigated a number of novel disc-shaped compounds incorporating a 1,3,5-trisubstituted benzene at the central core. All the …
Number of citations: 28 www.tandfonline.com
JD Senra, L CS Aguiar… - Current Organic …, 2011 - ingentaconnect.com
… Thus, after literature survey, the authors initially performed the reaction between 1-benzyloxy-3-bromobenzene and anthranilic acid according to the methodology described by Ma et al. […
Number of citations: 63 www.ingentaconnect.com
M Nakamura, D Kajita, Y Matsumoto… - Bioorganic & medicinal …, 2013 - Elsevier
Silicon-containing combretastatin analogs were designed, synthesized and evaluated for stability and biological activities. Among them, compound 31 exhibited strong tubulin …
Number of citations: 42 www.sciencedirect.com
Y Tan, H Hu, W Zhu, T Wang, T Gao, H Wang… - European Journal of …, 2023 - Elsevier
A series of novel dihydroquinolin-4(1H)-one derivatives targeting colchicine binding site on tubulin were designed, synthesized and evaluated as anticancer agents. The most potent …
Number of citations: 3 www.sciencedirect.com
S Pajk, M Garvas, J Štrancar - Acta Chimica Slovenica, 2019 - researchgate.net
Biological functions of cell membranes and their correlation to the heterogeneity of the latter’s lipid composition are still poorly understood. Fluorescence provides one of the most …
Number of citations: 4 www.researchgate.net
IM Bell, SN Gallicchio, M Abrams… - Journal of medicinal …, 2002 - ACS Publications
A series of macrocyclic 3-aminopyrrolidinone farnesyltransferase inhibitors (FTIs) has been synthesized. Compared with previously described linear 3-aminopyrrolidinone FTIs such as …
Number of citations: 118 pubs.acs.org
A Bertoli - 2015 - theses.ncl.ac.uk
Replacement of standard chemotherapy with targeted therapy for the cure of cancer would be a desirable way to improve treatment, especially for those tumors with low survival rates, …
Number of citations: 1 theses.ncl.ac.uk

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